molecular formula C12H14F3NO4S B2762685 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1912881-81-2

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

カタログ番号 B2762685
CAS番号: 1912881-81-2
分子量: 325.3
InChIキー: MGMHDFBYTDFNRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, also known as KPT-8602, is a novel, orally available, small-molecule inhibitor of XPO1, which is a protein responsible for the export of various tumor suppressor proteins from the nucleus to the cytoplasm. KPT-8602 has been found to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

科学的研究の応用

Photodynamic Therapy Applications

One area of application is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing properties useful for PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Development

In the agricultural sector, benzenesulfonamide derivatives have been examined for their herbicidal activity. Sweetser, Schow, and Hutchison (1982) discussed chlorsulfuron's selectivity as a postemergence herbicide for small grains, attributed to the ability of tolerant plants to metabolize the herbicide into an inactive product. This discovery highlighted the biological basis for the selectivity of new herbicides like chlorsulfuron (Sweetser, Schow, & Hutchison, 1982).

Biochemical Pathway Inhibitors

Further research has explored benzenesulfonamide derivatives as inhibitors of specific enzymes or biochemical pathways. Lolak et al. (2019) developed ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of the carbonic anhydrase IX isoform. This enzyme is involved in various diseases such as glaucoma, epilepsy, obesity, and cancer, making these compounds significant for medicinal chemistry and pharmacology studies (Lolak, Akocak, Bua, & Supuran, 2019).

特性

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c13-12(14,15)9-1-3-10(4-2-9)21(18,19)16-7-11(17)5-6-20-8-11/h1-4,16-17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMHDFBYTDFNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。